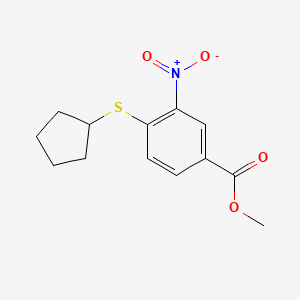

Methyl 4-(cyclopentylthio)-3-nitrobenzoate

Beschreibung

Methyl 4-(cyclopentylthio)-3-nitrobenzoate (CAS: 899374-30-2) is a nitroaromatic compound characterized by a benzoate ester backbone substituted with a nitro group at the 3-position and a cyclopentylthio moiety at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of dopamine receptor antagonists and ferroptosis inhibitors . Its synthesis typically involves nucleophilic aromatic substitution or esterification reactions under controlled conditions .

Eigenschaften

IUPAC Name |

methyl 4-cyclopentylsulfanyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-18-13(15)9-6-7-12(11(8-9)14(16)17)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIRPIUXGBESKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopentylthio)-3-nitrobenzoate typically involves the esterification of 4-(cyclopentylthio)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(cyclopentylthio)-3-nitrobenzoic acid+methanolsulfuric acidMethyl 4-(cyclopentylthio)-3-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(cyclopentylthio)-3-nitrobenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(cyclopentylthio)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: Methyl 4-(cyclopentylamino)-3-nitrobenzoate.

Substitution: Methyl 4-(cyclopentylthio)-3-aminobenzoate.

Oxidation: Methyl 4-(cyclopentylsulfoxide)-3-nitrobenzoate or Methyl 4-(cyclopentylsulfone)-3-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(cyclopentylthio)-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with desired properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(cyclopentylthio)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopentylthio group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thioether vs. Ether/Esters : Thioether-containing compounds (e.g., cyclopentylthio) exhibit higher lipophilicity compared to ether or ester analogs, impacting solubility and bioavailability .

- Amine Substitutions: Amino derivatives (e.g., butylamino) are often intermediates for further functionalization, such as amidation or coordination with metal ions in anticancer agents .

- Synthetic Accessibility: Cyclohexylacetyloxy and fluorophenoxy derivatives achieve higher yields (82–97%) due to optimized esterification conditions, whereas thioether substitutions require precise control of nucleophilic substitution reactions .

Physicochemical Properties

Key Observations :

- Solubility: Thioether derivatives show moderate solubility in organic solvents like chloroform, while amino analogs exhibit better solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity .

- Thermal Stability : Ester-linked compounds (e.g., cyclohexylacetyloxy) have defined melting points (~40°C), whereas thioether and amine derivatives often remain amorphous or oily, complicating crystallization .

Reactivity and Functionalization

- Nitro Group Reduction: The nitro group in Methyl 4-(cyclopentylthio)-3-nitrobenzoate can be reduced to an amine under catalytic hydrogenation (Pd/C, H2) or using sodium dithionite, enabling access to amino intermediates for drug discovery .

- Ester Hydrolysis : The methyl ester is hydrolyzable under basic conditions (e.g., LiOH/THF) to yield carboxylic acids, a critical step in prodrug activation .

- Thioether Stability : Unlike ester or ether linkages, the thioether group is resistant to hydrolysis under physiological conditions, enhancing metabolic stability .

Biologische Aktivität

Methyl 4-(cyclopentylthio)-3-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Methyl 4-(cyclopentylthio)-3-nitrobenzoate belongs to the class of nitrobenzoates, characterized by a nitro group (-NO2) and a thioether functionality. Its chemical formula is , and it is recognized for its lipophilic properties, which may influence its bioavailability and interaction with biological targets.

The primary mechanism through which methyl 4-(cyclopentylthio)-3-nitrobenzoate exerts its biological effects appears to be linked to the inhibition of lactate dehydrogenase A (LDH-A), an enzyme pivotal in the metabolic pathways of cancer cells. By inhibiting LDH-A, this compound may reduce the glycolytic flux in tumor cells, thereby impairing their proliferation and survival under hypoxic conditions. This mechanism aligns with the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .

Anticancer Properties

- Inhibition of Tumor Growth : Studies have shown that compounds similar to methyl 4-(cyclopentylthio)-3-nitrobenzoate effectively inhibit tumor cell proliferation in various cancer models. For instance, compounds targeting LDH-A have demonstrated significant antitumor effects in breast, colon, and lung cancers .

- Metabolic Reprogramming : The inhibition of LDH-A leads to a metabolic shift from anaerobic glycolysis towards oxidative phosphorylation, promoting apoptosis in cancer cells. This effect has been documented in preclinical studies using various cancer cell lines .

Other Biological Activities

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of methyl 4-(cyclopentylthio)-3-nitrobenzoate in vitro using human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

Case Study 2: Metabolic Impact

In another study focusing on metabolic reprogramming, researchers treated colon cancer cells with methyl 4-(cyclopentylthio)-3-nitrobenzoate and measured lactate production as an indicator of glycolytic activity. The compound significantly reduced lactate levels, confirming its role as an LDH-A inhibitor.

| Treatment Group | Lactate Production (mM) |

|---|---|

| Control | 10 |

| Methyl Compound | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.